5-[4-(Dimethylamino)phenyl]penta-2,4-dienal

Catalog No.
S12918402
CAS No.
M.F
C13H15NO
M. Wt
201.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[4-(Dimethylamino)phenyl]penta-2,4-dienal

Product Name

5-[4-(Dimethylamino)phenyl]penta-2,4-dienal

IUPAC Name

5-[4-(dimethylamino)phenyl]penta-2,4-dienal

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

InChI

InChI=1S/C13H15NO/c1-14(2)13-9-7-12(8-10-13)6-4-3-5-11-15/h3-11H,1-2H3

InChI Key

JYHAOJGBXVCDOC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC=CC=O

5-[4-(Dimethylamino)phenyl]penta-2,4-dienal is an organic compound with the molecular formula C₁₃H₁₅NO. It features a penta-2,4-dienal backbone, which is characterized by a conjugated system of double bonds, and a dimethylamino group attached to a phenyl ring. This compound is notable for its potential applications in various fields, including perfumery and pharmaceuticals.

Typical of aldehydes and conjugated systems:

  • Aldol Condensation: This compound can participate in aldol reactions due to the presence of the aldehyde functional group, allowing it to form β-hydroxy aldehydes or ketones.
  • Electrophilic Aromatic Substitution: The dimethylamino group on the phenyl ring can enhance electrophilic substitution reactions, making the aromatic ring more reactive towards electrophiles.
  • Michael Addition: The conjugated double bonds can serve as nucleophilic sites for Michael addition reactions, where nucleophiles can add to the β-carbon of the double bond.

The synthesis of 5-[4-(Dimethylamino)phenyl]penta-2,4-dienal can be achieved through various methods:

  • Cross Metathesis: This method involves the reaction of readily available starting materials using metathesis catalysts to form the desired penta-2,4-dienal structure .
  • Aldol Condensation: Starting from suitable aldehydes and ketones, this reaction can yield compounds with similar structures through condensation followed by dehydration.
  • Direct Synthesis from Dimethylaminobenzaldehyde: Utilizing dimethylaminobenzaldehyde and appropriate reagents under controlled conditions could yield 5-[4-(Dimethylamino)phenyl]penta-2,4-dienal.

5-[4-(Dimethylamino)phenyl]penta-2,4-dienal has potential applications in:

  • Perfumery: As a key intermediate in synthesizing fragrant compounds due to its aromatic properties .
  • Pharmaceuticals: Its derivatives may serve as precursors for developing drugs with antimicrobial or anticancer properties.
  • Dyes and Pigments: The compound's vibrant color characteristics make it suitable for use in dye formulations.

Interaction studies involving 5-[4-(Dimethylamino)phenyl]penta-2,4-dienal could focus on:

  • Protein Binding: Investigating how this compound interacts with specific proteins could provide insights into its biological activity.
  • Reactivity with Nucleophiles: Understanding its reactivity with various nucleophiles may reveal potential pathways for further chemical transformations.

Several compounds share structural similarities with 5-[4-(Dimethylamino)phenyl]penta-2,4-dienal. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-(Dimethylamino)cinnamaldehyde6203-18-50.94
5-(4-(Diethylamino)phenyl)penta-2,4-dienal187030-52-00.88
N,N-Dimethyl-4-((1E,3E,5E)-6-phenylhexa-1,3,5-trien-1-yl)aniline118464-82-70.86
4-(4-(Dimethylamino)phenyl)but-3-en-2-one5432-53-10.85
(E)-4-(4-(Dimethylamino)phenyl)but-3-en-2-one30625-58-20.85

Uniqueness: The unique combination of the penta-dienal structure and the dimethylamino group distinguishes this compound from others listed above. Its specific electronic properties and reactivity patterns may lead to unique applications not found in structurally similar compounds.

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Exact Mass

201.115364102 g/mol

Monoisotopic Mass

201.115364102 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types